molecular formula C25H21NO7S B2483963 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114872-58-0

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2483963
CAS No.: 1114872-58-0
M. Wt: 479.5
InChI Key: VVDBEBHBSSGFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H21NO7S and its molecular weight is 479.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is involved in the synthesis of 1,4-benzothiazin-2-yl derivatives and benzothiazinone spiro derivatives through the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines, leading to a variety of derivatives with potential applications in medicinal chemistry (Nazarenko et al., 2008).

  • The compound has been used to synthesize novel methotrexate derivatives bearing dihydro-2H-1,4-benzothiazine for potential use as antirheumatic agents. These derivatives demonstrated antiproliferative activities and significant suppression of arthritis progression in a rat model (Matsuoka et al., 1997).

  • It has been a part of the reaction process for synthesizing regioisomeric benzothiazin-2-one and benzothiazin-3-one, contributing to the expanding library of heterocyclic compounds in pharmaceutical research (Kozminykh et al., 2002).

Biological and Medicinal Applications

  • Derivatives of this compound have shown neuroprotective activity. Specifically, 8-alkylamino-1,4-benzoxazine antioxidants derived from it were effective in preventing ATP level falls in hypoxic conditions and protected against brain damage in a cerebral palsy model (Largeron et al., 2001).

  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives have been developed as potent antibacterial agents and moderate enzyme inhibitors, demonstrating the compound's potential in developing new therapeutic agents (Abbasi et al., 2017).

  • Its nitroderivatives synthesized from polynitrobenzamides have paved the way for developing new methods in organic synthesis and potential applications in drug discovery (Gerasyuto et al., 2001).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial properties and potential applications in the treatment of bacterial infections . Additionally, its synthesis process could be optimized for large-scale production.

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO7S/c1-30-19-9-7-16(13-21(19)31-2)25(27)24-15-26(18-5-3-4-6-23(18)34(24,28)29)17-8-10-20-22(14-17)33-12-11-32-20/h3-10,13-15H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDBEBHBSSGFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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